2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid
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Overview
Description
2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid is a heterocyclic compound that incorporates both pyridine and thiophene moieties. This compound is of interest due to its potential biological activities and its role as a building block in the synthesis of various biologically active molecules.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid typically involves the reaction of 3-cyano-6-(thiophen-2-yl)pyridine with thioglycolic acid under appropriate conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields, and ensuring the process is cost-effective and environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thiophene ring, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the cyano group, converting it to an amine or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation can be used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed under conditions that favor substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines and other reduced derivatives.
Substitution: Various substituted pyridine and thiophene derivatives.
Scientific Research Applications
2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid has been explored for its potential in various scientific research applications:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Potential use in the development of new therapeutic agents.
Industry: Used in the synthesis of materials with specific electronic or optical properties.
Mechanism of Action
The exact mechanism of action of 2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid is not fully understood. its biological activities are likely due to its ability to interact with various molecular targets, such as enzymes or receptors, through its functional groups. The cyano group, thiophene ring, and pyridine moiety can all participate in binding interactions, leading to modulation of biological pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)oxyacetic acid
- 2-(3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)aminoacetic acid
Uniqueness
2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid is unique due to the presence of the thioether linkage, which can impart different chemical and biological properties compared to its oxy and amino analogs. This uniqueness can lead to variations in reactivity, stability, and biological activity, making it a valuable compound for further research and development.
Biological Activity
2-((3-Cyano-6-(thiophen-2-yl)pyridin-2-yl)thio)acetic acid is a compound of significant interest due to its potential biological activities, particularly in the field of cancer research and enzyme inhibition. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.
Chemical Structure and Properties
The molecular formula of this compound is C12H8N2O2S, with a molecular weight of approximately 276.33 g/mol. The structure features a pyridine ring, a thiophene ring, and a cyano group, contributing to its unique pharmacological properties.
1. Inhibition of Lactate Dehydrogenase A (LDHA)
A significant area of research has focused on the compound's ability to inhibit LDHA, an enzyme implicated in cancer metabolism. In a study, derivatives containing similar structures showed promising results as LDHA inhibitors. The compound exhibited an IC50 value of 1.24 μM against LDHA, indicating strong inhibitory potency . Furthermore, cytotoxicity assays revealed that it inhibited the proliferation of MG-63 cancer cells with an EC50 value of 0.98 μM, suggesting its potential as an anticancer agent.
2. Anti-inflammatory Activity
Research indicates that compounds related to this compound can selectively inhibit mPGES-1, an enzyme involved in prostaglandin synthesis linked to inflammation and cancer. One study highlighted that specific analogs showed selective inhibitory activity against mPGES-1 in the low micromolar range . This inhibition could potentially mitigate inflammatory responses associated with various diseases.
3. Apoptotic Effects
The compound has been shown to induce apoptosis in cancer cell lines. In one study, it was observed that exposure led to cell cycle arrest in the G0/G1 phase and increased subG0/G1 fractions over time, indicating necrosis or late-stage apoptosis . This suggests that the compound not only inhibits cell proliferation but also triggers programmed cell death in malignant cells.
Case Studies
Properties
IUPAC Name |
2-(3-cyano-6-thiophen-2-ylpyridin-2-yl)sulfanylacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8N2O2S2/c13-6-8-3-4-9(10-2-1-5-17-10)14-12(8)18-7-11(15)16/h1-5H,7H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNZGTDISFIWWTA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NC(=C(C=C2)C#N)SCC(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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